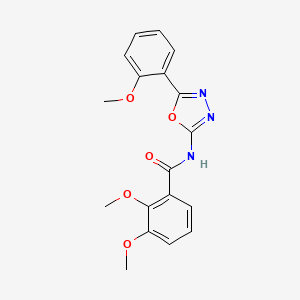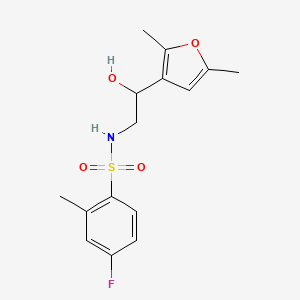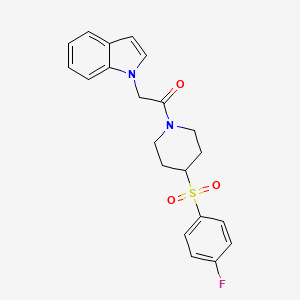
1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common name (if any), and its structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of the reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Enantioselective Synthesis
- A study by Liu et al. (2013) discussed a method for synthesizing sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity, which is relevant for compounds like 1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone (Liu et al., 2013).
Anticancer Potential
- Bashandy et al. (2011) synthesized novel sulfones with potential anticancer activity, starting with a compound structurally similar to 1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone. These compounds showed in vitro efficacy against the breast cancer cell line MCF7 (Bashandy et al., 2011).
Protective Group in Carbohydrate Chemistry
- Spjut et al. (2010) evaluated the use of a group structurally similar to the compound of interest as a protective group in carbohydrate chemistry, illustrating its stability under various conditions (Spjut et al., 2010).
Cytotoxic Studies and Docking Studies
- Govindhan et al. (2017) synthesized a compound similar to the one and evaluated its cytotoxicity. They also performed docking studies to understand its pharmacokinetics for biological applications (Govindhan et al., 2017).
Analytical Derivatization in Liquid Chromatography
- Wu et al. (1997) developed a new sulfonate reagent for analytical derivatization in liquid chromatography, which included a moiety structurally similar to the compound of interest (Wu et al., 1997).
Antiallergy Activity
- Walsh et al. (1989) synthesized and evaluated a series of compounds, including 1-(4-fluorophenyl)-1H-indoles with substitutions similar to the compound , for their antiallergy activity (Walsh et al., 1989).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential applications, etc.
Please consult with a chemistry professional or academic for more detailed and accurate information. It’s always important to refer to peer-reviewed scientific literature for comprehensive and reliable information.
properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c22-17-5-7-18(8-6-17)28(26,27)19-10-13-23(14-11-19)21(25)15-24-12-9-16-3-1-2-4-20(16)24/h1-9,12,19H,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEHZMDZPRTKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2823371.png)
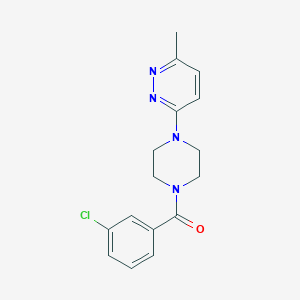
![5-(2-Chlorophenyl)-7-methoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2823374.png)
![2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2823376.png)
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2823378.png)
![1-[4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2823379.png)
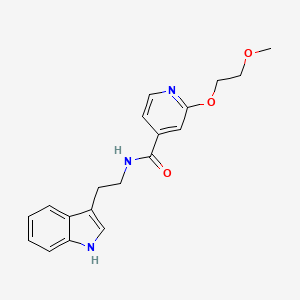
![Ethyl 1-[(4-butoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2823382.png)
![N-[2-(aminocarbonyl)phenyl]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide](/img/structure/B2823383.png)
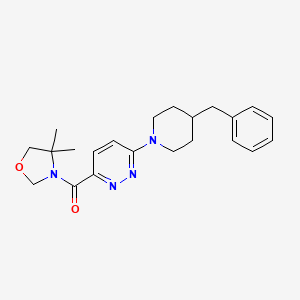
![4,6-Bis[(S)-4-isopropyl-2-oxazoline-2-yl]dibenzofuran](/img/structure/B2823388.png)
![N-cyclopentyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2823389.png)
